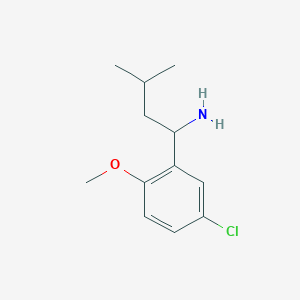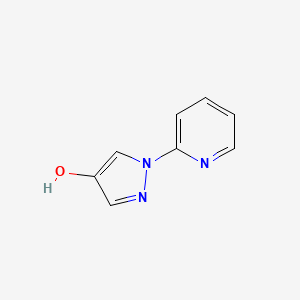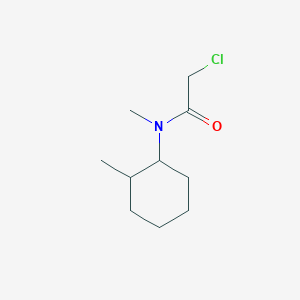
2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide
Übersicht
Beschreibung
2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide, also known as N-methyl-N-cyclohexyl-2-chloroacetamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that has a melting point of 55°C and a boiling point of 160°C. It is soluble in methanol, ethanol, and acetone, and is practically insoluble in water. This compound has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicological Studies
A study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes suggests the importance of understanding the metabolic pathways of chloroacetamides. These herbicides, including compounds like acetochlor and metolachlor, undergo a complex metabolic activation pathway. This study highlights the role of metabolism in assessing the toxicological impacts of chloroacetamides, which can guide safety assessments for related compounds (Coleman et al., 2000).
Synthetic Applications
Research into the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides, including the synthesis of (-)-mesembrane, illustrates the synthetic utility of chloroacetamide derivatives in producing complex molecular structures (Saito et al., 2007). This work demonstrates the application of chloroacetamides in organic synthesis, particularly in the construction of heterocyclic compounds with potential biological activity.
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative related to chloroacetamide structures was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, indicating the potential for chloroacetamide derivatives in developing antiviral agents (Ghosh et al., 2008).
Structural and Conformational Studies
Investigations into the conformation and structure of chloroacetamide derivatives, such as 2-chloro-N-(3-methylphenyl)acetamide, provide insight into the molecular characteristics that influence the properties and reactivity of these compounds. Such studies are essential for understanding how modifications to the chloroacetamide core can affect its biological activity and stability (Gowda et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8-5-3-4-6-9(8)12(2)10(13)7-11/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYKEHUDPWIENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





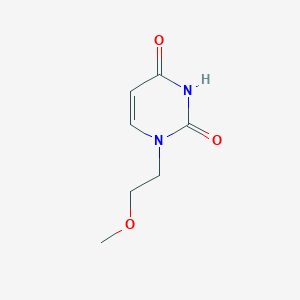
![[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride](/img/structure/B1463927.png)
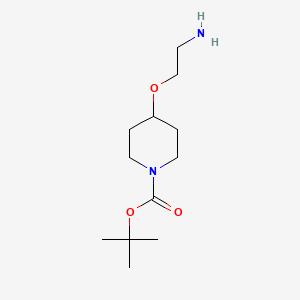
amine](/img/structure/B1463932.png)

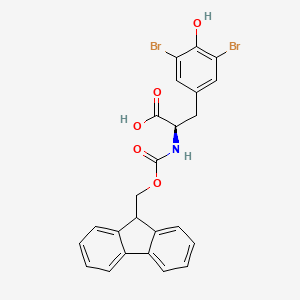
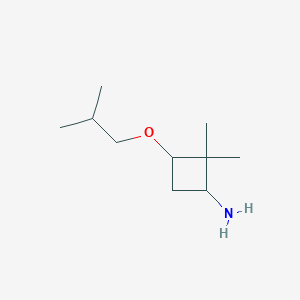

![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)
